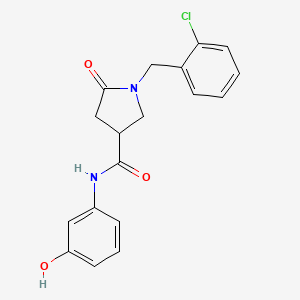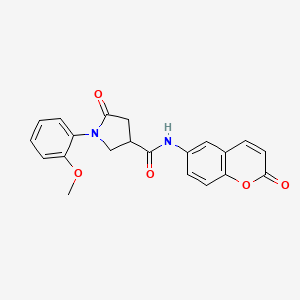![molecular formula C18H9Cl4FN2O6S2 B14939333 2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide](/img/structure/B14939333.png)
2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its multiple halogen substitutions and sulfonamide groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including halogenation, sulfonylation, and nitration reactions. The process begins with the halogenation of benzene derivatives to introduce chlorine atoms at specific positions. This is followed by sulfonylation reactions to attach sulfonamide groups. The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation processes, utilizing advanced reaction vessels and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)pyrimidin-4-amine
Uniqueness
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of halogen, sulfonamide, and nitro groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H9Cl4FN2O6S2 |
|---|---|
Poids moléculaire |
574.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H9Cl4FN2O6S2/c19-10-1-4-13(21)17(7-10)32(28,29)25(12-3-6-15(23)16(9-12)24(26)27)33(30,31)18-8-11(20)2-5-14(18)22/h1-9H |
Clé InChI |
MWLAANFSSVOAAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-chloro-5-nitrobenzamide](/img/structure/B14939250.png)
![N-(3-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939257.png)
![(1E)-1-[(4-chlorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B14939263.png)
![(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B14939269.png)
![2,5-dimethyl-6-(4-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939282.png)


![4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14939297.png)
![2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939309.png)
![2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14939313.png)
![5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14939316.png)
![2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939322.png)

![N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide](/img/structure/B14939349.png)
